3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL

Synthetic Organic Chemistry Process R&D Chiral Resolution

3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL (CAS 522608-86-2) is a bicyclic tropane alkaloid derivative with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol. This compound is characterized by a rigid 3-azabicyclo[3.2.1]octane scaffold and a benzyl substituent at the nitrogen atom.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 522608-86-2
Cat. No. B3037656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL
CAS522608-86-2
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1C2O)CC3=CC=CC=C3
InChIInChI=1S/C14H19NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
InChIKeyQBGJTVIWVSLDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL (CAS 522608-86-2): A Key Bicyclic Intermediate for CNS & Inflammation Research


3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL (CAS 522608-86-2) is a bicyclic tropane alkaloid derivative with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . This compound is characterized by a rigid 3-azabicyclo[3.2.1]octane scaffold and a benzyl substituent at the nitrogen atom . It serves primarily as a versatile synthetic intermediate in the development of pharmaceutical agents, including muscarinic receptor antagonists and N-acylethanolamine-hydrolysing acid amidase (NAAA) inhibitors . Its procurement is critical for researchers requiring a specific stereochemical configuration (anti-orientation) and high purity for reproducible synthesis and pharmacological studies [1].

Why 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL Cannot Be Replaced by Closely Related Analogs


Generic substitution of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL with other in-class compounds (e.g., its syn isomer, the 8-one derivative, or the 8-amine analog) is scientifically unsound due to critical differences in stereochemistry, purity, and physicochemical properties that directly impact synthetic yield and biological outcome. The anti-configuration (CAS 522608-86-2) exhibits a significantly higher melting point (103-104 °C) compared to its syn counterpart, indicating greater crystallinity and easier handling . Furthermore, the anti-isomer is commercially available at a higher purity grade (≥97%) than the commonly offered syn-isomer (95%), reducing the risk of off-target effects in sensitive biological assays . Critically, the 8-hydroxy group provides a reactive handle for derivatization (e.g., oxidation, esterification) that is absent in the 8-amine analog, limiting its utility as a synthetic intermediate [1]. These quantifiable distinctions underscore the necessity for precise compound selection in both procurement and experimental design.

Quantitative Differentiation Evidence for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL (CAS 522608-86-2)


Superior Synthetic Yield of Anti-Isomer Over Trans-Isomer via Novel Isomerization Method

A patented process for producing cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives demonstrates a stark yield advantage for the anti-isomer (CAS 522608-86-2) over its trans counterpart [1]. The method, involving isomerization in the presence of trialkoxyaluminum, yields the target cis-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol (the anti isomer) at a yield of 66.8%, while the undesired trans isomer is produced at a significantly lower yield of 17.4% under the same conditions [1]. This provides a direct, quantitative justification for selecting the anti-isomer for process chemistry and scale-up applications.

Synthetic Organic Chemistry Process R&D Chiral Resolution

Higher Commercial Purity Grade of Anti-Isomer Compared to Syn-Isomer

The anti-isomer of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL (CAS 522608-86-2) is consistently supplied at a higher purity grade (≥97%) by major vendors compared to its syn-isomer counterpart (CAS 521944-15-0), which is typically offered at 95% purity [1]. This 2% absolute purity difference is crucial for applications requiring minimal batch-to-batch variability and reduced interference from stereochemical impurities [1].

Analytical Chemistry Procurement Quality Control

Elevated Melting Point of Anti-Isomer Facilitates Handling and Purification

The anti-isomer (CAS 522608-86-2) exhibits a sharp melting point of 103-104 °C, a well-defined solid-state characteristic that is not consistently reported for the syn-isomer (CAS 521944-15-0) in publicly available datasheets [1]. The lack of a reported melting point for the syn-isomer suggests it may be an oil or a low-melting solid, making it more challenging to handle and purify by recrystallization [1].

Solid-State Chemistry Purification Physicochemical Properties

Structural Distinction from 8-One Analog as a Versatile Hydroxy Intermediate

Unlike the 8-one analog (3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, CAS 83507-33-9), 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL (CAS 522608-86-2) features an 8-hydroxy group that serves as a critical synthetic handle [1]. This hydroxyl group enables a wider range of chemical transformations, including oxidation to the ketone, esterification, and conversion to a leaving group (e.g., triflate) for nucleophilic displacement reactions, which are essential for generating diverse libraries of 8-substituted isotropanes for pharmacological evaluation [1]. The 8-one analog lacks this direct derivatization potential without prior reduction.

Medicinal Chemistry Synthetic Methodology Reaction Scope

Optimal Application Scenarios for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL (CAS 522608-86-2) Based on Differential Evidence


Scalable Synthesis of cis-Configured Azabicycloalkanol Intermediates

Procurement of the anti-isomer (CAS 522608-86-2) is essential for process chemists aiming to implement the high-yield (66.8%) isomerization method for producing cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives [1]. The 3.8-fold yield advantage over the trans-isomer (17.4%) makes this compound the economically rational choice for scaling up the production of pharmaceutical intermediates, such as those for muscarinic receptor antagonists [1].

Precision Medicinal Chemistry Requiring High-Purity Building Blocks

For medicinal chemists synthesizing targeted libraries of 8-substituted isotropanes (e.g., dopamine uptake inhibitors), the anti-isomer's ≥97% commercial purity is critical [1]. This grade minimizes the risk of introducing stereochemical impurities (e.g., the 5% syn-isomer found in lower-purity batches) that could confound structure-activity relationship (SAR) studies and lead to false positives or negatives in biological assays [1].

Physicochemical Characterization and Solid-State Formulation Studies

The well-defined melting point of 103-104 °C for the anti-isomer (CAS 522608-86-2) makes it the preferred choice for pre-formulation and solid-state characterization studies [1]. Its crystalline nature facilitates accurate weighing and reproducible preparation of stock solutions, which is essential for generating reliable pharmacokinetic and pharmacodynamic data, unlike its potentially oily syn-isomer counterpart .

Exploration of NAAA Inhibitors and Anti-Inflammatory Agents

Researchers investigating N-acylethanolamine-hydrolysing acid amidase (NAAA) as a therapeutic target for pain and inflammation should utilize the anti-isomer (CAS 522608-86-2) as a key scaffold for constructing potent inhibitors [1]. Patents have identified compounds based on this core structure as having activity in this pathway, making it a validated starting point for medicinal chemistry optimization [1].

Technical Documentation Hub

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